8-(1-Methyltetrazol-5-yl)sulfanyl-5-nitroquinoline
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Overview
Description
8-(1-Methyltetrazol-5-yl)sulfanyl-5-nitroquinoline is a chemical compound that features a quinoline core substituted with a nitro group at the 5-position and a sulfanyl group linked to a 1-methyltetrazol moiety at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Methyltetrazol-5-yl)sulfanyl-5-nitroquinoline typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the tetrazole derivative with a suitable thiol compound under basic conditions.
Nitration of Quinoline: The quinoline core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(1-Methyltetrazol-5-yl)sulfanyl-5-nitroquinoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-(1-Methyltetrazol-5-yl)sulfanyl-5-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological processes involving nitro and sulfanyl groups.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other functionalized quinoline derivatives.
Mechanism of Action
The mechanism of action of 8-(1-Methyltetrazol-5-yl)sulfanyl-5-nitroquinoline would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the tetrazole moiety might participate in coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
5-Nitroquinoline: Lacks the tetrazole and sulfanyl groups, making it less versatile in terms of chemical reactivity.
8-(1-Methyltetrazol-5-yl)sulfanylquinoline: Similar structure but without the nitro group, which affects its electronic properties and reactivity.
Tetrazole Derivatives: Compounds like 5-(1-methyltetrazol-5-yl)pyrazines share the tetrazole moiety but differ in the core structure.
Uniqueness
8-(1-Methyltetrazol-5-yl)sulfanyl-5-nitroquinoline is unique due to the combination of the nitro, sulfanyl, and tetrazole groups, which confer distinct electronic and chemical properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
8-(1-methyltetrazol-5-yl)sulfanyl-5-nitroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O2S/c1-16-11(13-14-15-16)20-9-5-4-8(17(18)19)7-3-2-6-12-10(7)9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNJRGFQMVWVDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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